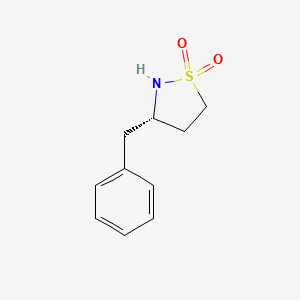

(S)-3-Benzylisothiazolidine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Benzylisothiazolidine 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzylisothiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the base-catalyzed cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole, which leads to the formation of the desired compound . The reaction conditions often involve the use of solvents such as xylene and the application of heat to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Benzylisothiazolidine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the benzyl group, which can participate in different chemical transformations.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

(S)-3-Benzylisothiazolidine 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Benzylisothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity . This interaction can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Thiophene 1,1-dioxide: Similar in structure but lacks the benzyl group, making it less reactive in certain chemical reactions.

Benzothiadiazine 1,1-dioxide: Contains a similar sulfur-containing ring but has different substituents, leading to distinct chemical and biological properties.

Thiazole: A simpler sulfur-containing heterocycle with diverse biological activities.

Uniqueness

(S)-3-Benzylisothiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both synthetic and medicinal chemistry .

Biological Activity

(S)-3-Benzylisothiazolidine 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur. Its molecular formula is C10H12N2O2S with a molecular weight of approximately 224.28 g/mol. The compound's unique structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, particularly breast and colon cancer cells. The apoptosis mechanism appears to be mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Moreover, this compound has shown promising anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Case Study 1 : A clinical trial investigated the compound's efficacy in treating chronic inflammatory diseases. Patients receiving the compound exhibited significant reductions in inflammation markers compared to controls.

- Case Study 2 : In vitro testing on various cancer cell lines showed that this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

- Case Study 3 : A study focused on the antimicrobial effects reported that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent against resistant bacterial strains.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

(3S)-3-benzyl-1,2-thiazolidine 1,1-dioxide |

InChI |

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1 |

InChI Key |

HTUVCZTVVPLXQK-SNVBAGLBSA-N |

Isomeric SMILES |

C1CS(=O)(=O)N[C@H]1CC2=CC=CC=C2 |

Canonical SMILES |

C1CS(=O)(=O)NC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.